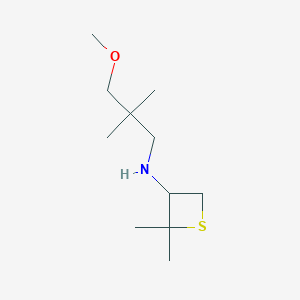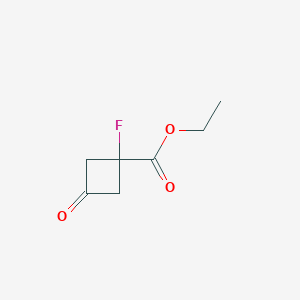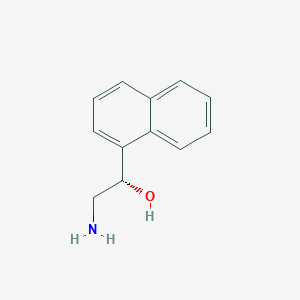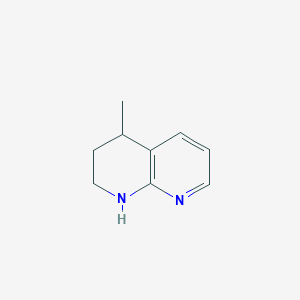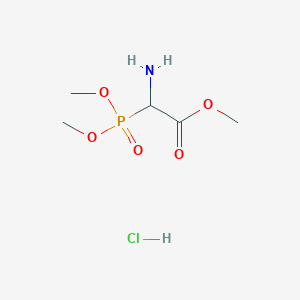
Methyl 2-amino-2-(dimethoxyphosphoryl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(dimethoxyphosphoryl)acetate hydrochloride is a chemical compound with the molecular formula C5H12NO5P It is known for its unique structure, which includes an amino group, a dimethoxyphosphoryl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(dimethoxyphosphoryl)acetate hydrochloride typically involves the reaction of dimethyl phosphite with glycine methyl ester hydrochloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(dimethoxyphosphoryl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dimethoxyphosphoryl group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, reduced phosphonates, and substituted amino esters. These products have diverse applications in various fields of research.
Scientific Research Applications
Methyl 2-amino-2-(dimethoxyphosphoryl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(dimethoxyphosphoryl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the dimethoxyphosphoryl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate: This compound has a similar structure but with an acetamido group instead of an amino group.
Methyl 2-(dimethoxyphosphoryl)acetate: Lacks the amino group, making it less reactive in certain biochemical pathways.
Uniqueness
Methyl 2-amino-2-(dimethoxyphosphoryl)acetate hydrochloride is unique due to the presence of both an amino group and a dimethoxyphosphoryl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H13ClNO5P |
|---|---|
Molecular Weight |
233.59 g/mol |
IUPAC Name |
methyl 2-amino-2-dimethoxyphosphorylacetate;hydrochloride |
InChI |
InChI=1S/C5H12NO5P.ClH/c1-9-5(7)4(6)12(8,10-2)11-3;/h4H,6H2,1-3H3;1H |
InChI Key |
NKTGDQIRDYDDOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(N)P(=O)(OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


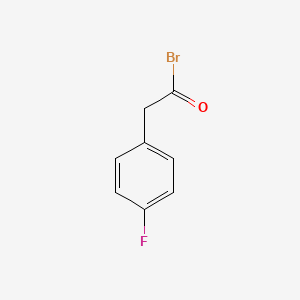
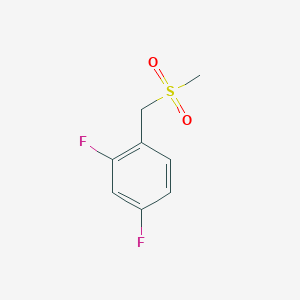
![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)
![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)
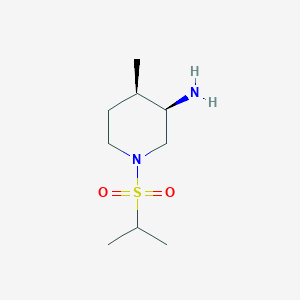
![Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)
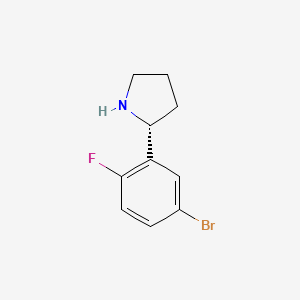
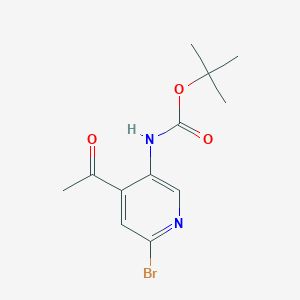
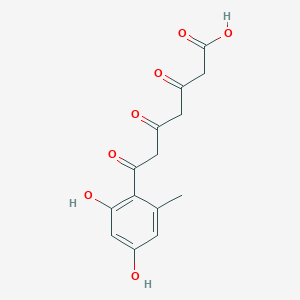
![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
